N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide
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Overview
Description
N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide typically involves the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of the 6-(trifluoromethyl)pyridine intermediate. This can be achieved through various methods, including the reaction of 2-chloropyridine with trifluoromethylating agents.
Alkylation: The pyridine intermediate is then alkylated using a suitable alkylating agent to introduce the methyl group.
Amidation: The final step involves the reaction of the alkylated pyridine with acryloyl chloride to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is explored for its potential use as an active ingredient in pesticides and herbicides.
Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: A simpler analog with similar chemical properties but lacking the prop-2-enamide moiety.
6-(Trifluoromethyl)pyridin-2-ylamine: Another analog with an amine group instead of the prop-2-enamide moiety.
Uniqueness
N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide is unique due to the presence of both the trifluoromethyl group and the prop-2-enamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[6-(trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-2-9(16)14-6-7-4-3-5-8(15-7)10(11,12)13/h2-5H,1,6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQBINBYZWVNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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